1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound characterized by its unique structural components, including a chlorinated methoxyphenyl group, a sulfonyl linkage, and a thiophenyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the Thiophenyl Group: This step often involves the use of thiophene derivatives in a substitution reaction.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the phenyl ring, typically using chlorinating agents and methoxy reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the thiophenyl and pyrrolidine rings provide structural rigidity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine stands out due to its unique combination of functional groups. Similar compounds include:
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine: Differing by the halogen substituent, which can alter reactivity and biological activity.
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine: Featuring a furan ring instead of thiophene, which can impact its chemical properties and applications.
This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines, offering potential for innovation in both research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-14-3-2-13(16)8-15(14)22(18,19)17-6-4-11(9-17)12-5-7-21-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHUIAVMUIUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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